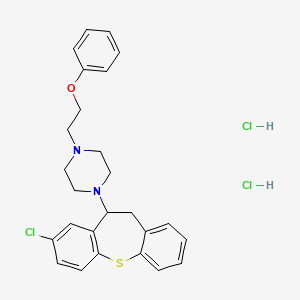![molecular formula C15H19N3O B14323692 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide CAS No. 110817-71-5](/img/structure/B14323692.png)
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide is an organic compound with the molecular formula C15H19N3O This compound is characterized by the presence of a cyclopentane ring, a carboxamide group, and a cyanomethyl group attached to an amino group that is further substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are both versatile and economical. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and the ability to produce the desired compound without the need for further purification.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, primary amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide include other cyanoacetamide derivatives and cyclopentane-based compounds. Examples include:
N-cyanoacetyl-4-methylphenylamine: A compound with similar structural features but lacking the cyclopentane ring.
Cyclopentanecarboxamide derivatives: Compounds with variations in the substituents on the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring with a cyanoacetamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
110817-71-5 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-[N-(cyanomethyl)-4-methylanilino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)18(11-10-16)15(14(17)19)8-2-3-9-15/h4-7H,2-3,8-9,11H2,1H3,(H2,17,19) |
Clave InChI |
ZUAWAUXXTABRDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC#N)C2(CCCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


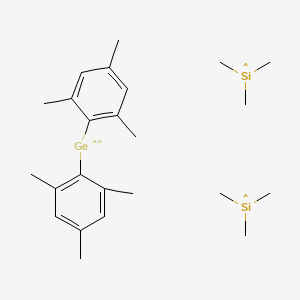
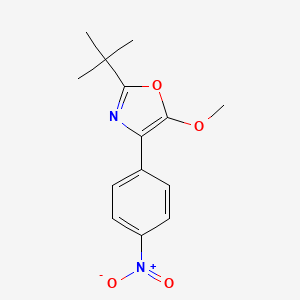
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

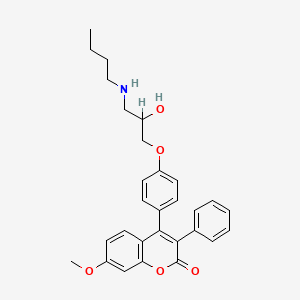
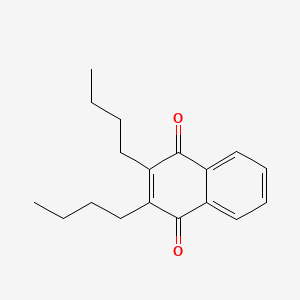

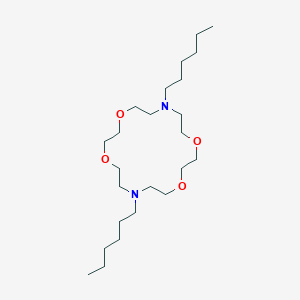
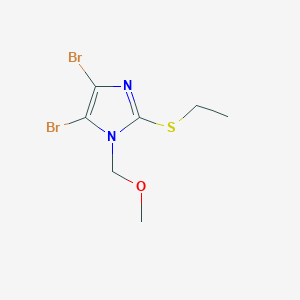
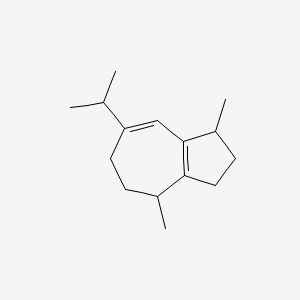
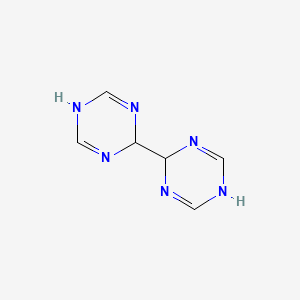
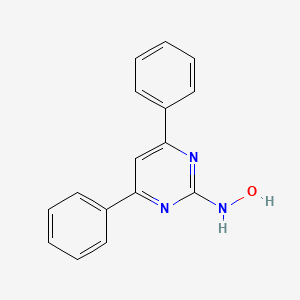
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
